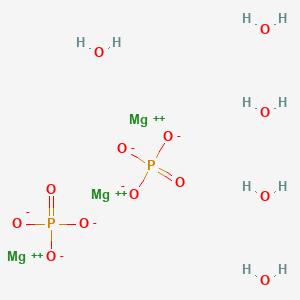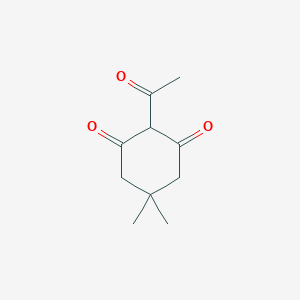
クレゾールレッド
概要
説明
科学的研究の応用
Cresol red has a wide range of applications in scientific research:
作用機序
Target of Action
Cresol Red, also known as o-cresolsulfonephthalein , is a triarylmethane dye that primarily targets pH levels in various environments. It is frequently used for monitoring the pH in aquaria and in many common molecular biology reactions . It is also used as a bactericide, pesticide, and disinfectant .
Mode of Action
Cresol Red operates as a pH indicator, undergoing a color change based on the acidity or alkalinity of the solution it is in . In an acidic solution, Cresol Red appears yellow. As base is added to the solution, the color gradually changes from yellow to red, indicating that the solution has become more alkaline (basic) . When used as a bactericide or disinfectant, the mechanism of action for Cresol Red and other phenolic germicides is primarily due to physical damage of bacterial cell membranes .
Biochemical Pathways
For instance, it is used in molecular biology reactions, where pH can significantly impact the efficiency and accuracy of processes like DNA replication and protein synthesis .
Pharmacokinetics
Cresol Red is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is widely distributed throughout the body after uptake . Cresol Red is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine .
Result of Action
The primary result of Cresol Red’s action is a visible color change that corresponds to the pH of the solution it is in . This color change is used to monitor pH in various environments, track the progress of gel electrophoresis, and even determine the pH of the digestive tract of mosquitoes .
Action Environment
The action of Cresol Red is influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the color change that indicates pH level is dependent on the concentration of hydrogen ions in the solution . Additionally, Cresol Red is water-soluble and may spread in water systems . It is also important to note that Cresol Red should be handled with care to avoid inhalation of gases, vapors, fumes, and smoke .
生化学分析
Biochemical Properties
Cresol red plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with various enzymes and proteins without inhibiting their activity. For instance, Cresol red does not inhibit Taq polymerase, making it suitable for use in polymerase chain reactions (PCR) as a loading dye . Additionally, Cresol red can be used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .
Cellular Effects
Cresol red influences cellular processes primarily through its role as a pH indicator. It does not significantly affect cell signaling pathways, gene expression, or cellular metabolism. Its presence in molecular biology reactions ensures accurate monitoring of pH changes, which is crucial for maintaining optimal conditions for enzymatic activities and other cellular processes .
Molecular Mechanism
At the molecular level, Cresol red functions by changing its color in response to pH variations. In acidic solutions, Cresol red appears yellow, while in basic solutions, it turns red. This color change is due to the ionization of the dye molecules, which alters their light absorption properties . Cresol red does not bind to biomolecules or inhibit enzyme activity, making it a reliable pH indicator in various biochemical assays .
Temporal Effects in Laboratory Settings
Cresol red is stable over time in laboratory settings, maintaining its pH indicator properties without significant degradation. Its long-term stability ensures consistent performance in biochemical assays and molecular biology reactions. Studies have shown that Cresol red remains effective as a pH indicator and electrophoretic marker over extended periods, making it a reliable tool for laboratory use .
Dosage Effects in Animal Models
There is limited information on the dosage effects of Cresol red in animal models. As a pH indicator, Cresol red is typically used in small quantities that do not pose significant toxic or adverse effects. Its primary application is in vitro, where it is used to monitor pH changes and track electrophoresis progress .
Metabolic Pathways
Cresol red is not significantly involved in metabolic pathways within cells. Its primary function is as a pH indicator, and it does not undergo extensive metabolic transformations. Studies have shown that certain microorganisms can degrade Cresol red, leading to the formation of metabolites such as 2,4-dihydroxybenzoic acid and 2-hydroxybenzoic acid . These degradation pathways involve enzymes like manganese peroxidase, lignin peroxidase, and laccase .
Transport and Distribution
Cresol red is transported and distributed within cells and tissues primarily based on its solubility and diffusion properties. It does not rely on specific transporters or binding proteins for its distribution. Its localization within cells is influenced by the pH of the surrounding environment, as it changes color in response to pH variations .
Subcellular Localization
Cresol red does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its distribution within cells is primarily determined by its solubility and the pH of the cellular environment. Cresol red functions effectively as a pH indicator throughout the cell, providing valuable information on pH changes in various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Cresol red can be synthesized through a reaction involving o-cresol, phthalic anhydride, and anhydrous zinc chloride. The reaction mixture is heated to 115-120°C and maintained at this temperature for 3.5-4 hours. After the reaction, water and diluted hydrochloric acid are added, and the mixture is boiled. The product is then washed with warm water, filtered, and dried .
Industrial Production Methods
In industrial settings, cresol red is often prepared by dissolving its sodium salt in distilled water. For example, 4.044 grams of cresol red sodium salt can be dissolved in 800 milliliters of distilled water, and then the volume is adjusted to 1 liter with additional distilled water .
化学反応の分析
Types of Reactions
Cresol red undergoes various chemical reactions, including:
Acid-Base Reactions: Cresol red acts as a pH indicator, changing color from yellow to red as the pH increases from 7.0 to 8.8.
Electrophoresis: It is used as a tracking dye in DNA, RNA, and protein electrophoresis.
Common Reagents and Conditions
Acidic Conditions: In acidic solutions, cresol red appears yellow.
Basic Conditions: In basic solutions, it turns red or purple.
Major Products Formed
The primary product formed from the reactions involving cresol red is the color change, which is used to indicate the pH of the solution .
類似化合物との比較
Similar Compounds
Phenol Red: Another pH indicator that changes color from yellow to red over a different pH range.
Bromophenol Blue: Used as a pH indicator and electrophoresis dye, changing color from yellow to blue.
Xylene Cyanol: Used in electrophoresis as a tracking dye, changing color from blue to green
Uniqueness of Cresol Red
Cresol red is unique due to its specific pH range for color change and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other dyes might interfere with the reaction .
特性
IUPAC Name |
4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMNDMBJQTZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-29-0 (mono-hydrochloride salt) | |
| Record name | Cresol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061929 | |
| Record name | Cresol Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; [Merck Index] Reddish-brown or green odorless solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
| Record name | Cresol red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1733-12-6 | |
| Record name | Cresol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cresol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresol red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cresol Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cresol red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESOL RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839K2R4B8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















